(1-Benzyl-piperidin-3-yl)-ethyl-amine, also referred to as N-benzyl-3-(ethylamino)piperidine, is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its piperidine ring structure, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The presence of the benzyl and ethyl groups contributes to its unique pharmacological properties.
The compound can be synthesized through various methods, primarily involving the reaction of benzylamine with ethyl halides or other suitable reagents in the presence of a base. The synthesis methods often utilize organic solvents and specific catalysts to enhance yield and purity.
(1-Benzyl-piperidin-3-yl)-ethyl-amine is classified as an organic amine and a piperidine derivative. It may exhibit properties typical of both stimulant and depressant classes of compounds, depending on its specific interactions within biological systems.
The synthesis of (1-Benzyl-piperidin-3-yl)-ethyl-amine can be achieved through several synthetic routes. A common method involves the alkylation of a piperidine derivative with benzylamine followed by further modification with ethyl halides.
The reaction generally proceeds through a nucleophilic substitution mechanism where benzylamine acts as a nucleophile attacking the electrophilic carbon in the ethyl halide, leading to the formation of the desired amine product. The reaction conditions may vary, but maintaining an inert atmosphere can help prevent side reactions.
The molecular structure of (1-Benzyl-piperidin-3-yl)-ethyl-amine consists of a piperidine ring substituted at the nitrogen with a benzyl group and at the carbon with an ethyl group.
(1-Benzyl-piperidin-3-yl)-ethyl-amine can undergo various chemical reactions typical for amines, including:
The stability of (1-Benzyl-piperidin-3-yl)-ethyl-amine under different pH conditions can influence its reactivity profile. The presence of electron-donating groups in its structure can enhance its nucleophilicity.
The mechanism of action for (1-Benzyl-piperidin-3-yl)-ethyl-amine primarily involves interactions with neurotransmitter systems in the brain, particularly those associated with dopamine and norepinephrine pathways.
Research indicates that compounds similar to (1-Benzyl-piperidin-3-yl)-ethyl-amine may exhibit stimulant effects by increasing the release of these neurotransmitters or inhibiting their reuptake, thus enhancing mood and cognitive function.
(1-Benzyl-piperidin-3-yl)-ethyl-amine has potential applications in medicinal chemistry, particularly in the development of psychoactive substances targeting neurological disorders. Its structural characteristics make it a candidate for further research into:
The synthesis of (1-benzyl-piperidin-3-yl)-ethyl-amine (C₁₄H₂₂N₂) hinges on strategic functionalization of the piperidine scaffold. A prevalent approach begins with 3-piperidone hydrochloride, which undergoes N-benzylation followed by ketone transformation. Industrial routes commonly employ ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a versatile precursor, where the ester group facilitates downstream modifications. Reduction of this β-ketoester with sodium borohydride yields a diastereomeric mixture of hydroxy esters (cis:trans ≈ 1:1), requiring chromatographic separation for isomer purification [2] [6]. Alternatively, microbial reduction using specialized yeast strains achieves superior stereoselectivity, producing cis-(3R,4R)-hydroxy esters with >95% enantiomeric excess (ee) and 73% diastereomeric excess (de) [6]. Subsequent hydrolysis and decarboxylation generate 1-benzyl-3-piperidone – a pivotal intermediate for amine installation.
Table 1: Key Intermediates in Piperidine Core Synthesis
Intermediate | Synthesis Method | Yield (%) | Stereoselectivity |
---|---|---|---|
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | N-Alkylation of ethyl nipecotate | 85-92 | N/A |
cis-1-Benzyl-3-hydroxypiperidine-4-carboxylate | NaBH₄ reduction | 70 | ~50% de |
cis-(3R,4R)-1-Benzyl-3-hydroxypiperidine-4-carboxylate | Microbial reduction (Baker’s yeast) | 65 | >95% ee, 73% de |
1-Benzyl-3-piperidone | Hydrolysis/decarboxylation of hydroxy ester | 90 | N/A |
N-Benzylation represents a critical step for introducing the pharmacophoric benzyl moiety onto the piperidine nitrogen. Quaternary ammonium salt formation via SN₂ reactions is favored under mild conditions: 1) Treatment of piperidin-3-one hydrochloride with aqueous sodium carbonate liberates the free amine; 2) Reaction with benzyl chloride/bromide in acetonitrile at 60-80°C for 12-24 hours achieves >90% conversion [2]. Phase-transfer catalysts like benzyltriethylammonium chloride enhance reactivity in biphasic systems (toluene-water), reducing side products from over-alkylation. Solvent selection critically impacts efficiency – polar aprotic solvents (DMF, acetonitrile) accelerate kinetics, while ethereal solvents (THF) improve selectivity. Industrial protocols emphasize stoichiometric control (1:1 amine:benzyl halide ratio) and incremental benzyl halide addition to minimize di-benzylated impurities [2] .
Table 2: Benzylation Conditions and Outcomes
Benzylating Agent | Solvent System | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Benzyl chloride | Acetonitrile/H₂O | K₂CO₃ | 60 | 92 |
Benzyl bromide | Toluene/H₂O | Benzyltriethylammonium Cl⁻ | 80 | 89 |
Benzyl chloride | DMF | NaOt-Bu | 25 | 85 |
Ethylamine installation employs two dominant strategies: reductive amination and acylative reduction. Reductive amination of 1-benzyl-3-piperidone with ethylamine in methanol or ethanol, catalyzed by NaBH₃CN or NaBH(OAc)₃ at pH 5-7 (acetic acid buffer), provides the secondary amine in 65-80% yield. This method tolerates diverse 3-piperidone substrates but requires careful pH control to suppress iminium oligomerization [8]. Alternatively, acylative pathways involve: 1) Condensation with chloroacetyl chloride to form an α-chloro amide; 2) Displacement with ethylamine yielding N-ethyl-N-(1-benzylpiperidin-3-yl)acetamide; 3) Borane-mediated reduction of the amide to the ethylene-bridged amine. Though step-intensive, this route delivers superior regioselectivity (≥95% purity) and avoids stereocenter racemization at C3 . Recent advances utilize catalytic transfer hydrogenation (HCO₂H/NEt₃) with Pd/C, reducing reaction times to <6 hours while maintaining >85% yield [8].
Chiral (1-benzyl-piperidin-3-yl)-ethyl-amine derivatives are synthesized via three enantioselective strategies: 1) Chiral pool utilization: Starting from (R)-nipecotic acid, sequential N-benzylation and ethylamine coupling preserves stereointegrity. This route delivers >98% ee but suffers from high precursor costs [8]; 2) Microbial bioreduction: Enantioselective reduction of 1-benzyl-3-oxopiperidine-4-carboxylate by Saccharomyces cerevisiae generates (3R,4R)-hydroxy esters with 73% de, upgradable to >99% ee via tartrate salt crystallization [6]; 3) Enantioselective catalysis: Rhodium-catalyzed asymmetric hydrogenation of enol acetates using (R)-BINAP achieves 88% ee, while organocatalyzed Mannich reactions with L-proline derivatives afford β-amino ketones with 82% ee [9]. For industrial-scale resolution, diastereomeric salt formation with L-di-p-toluoyltartaric acid (L-DTTA) efficiently separates (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine isomers in >99% de [9].
Table 3: Asymmetric Synthesis Approaches
Method | Chiral Inducer | Key Intermediate | ee (%) | Scale Feasibility |
---|---|---|---|---|
Microbial reduction | S. cerevisiae | (3R,4R)-Hydroxy ester | 95 | Pilot scale |
Diastereomeric salt formation | L-Di-p-toluoyltartaric acid | (3R,4R)-Methylamine tartrate | >99 | Industrial |
Organocatalysis | L-Proline | β-Amino ketone | 82 | Lab scale |
Industrial manufacturing prioritizes continuous flow technology to enhance safety, yield, and reproducibility. Key innovations include: 1) Gas-liquid flow hydrogenation: 1-Benzyl-3-(ethylimino)piperidine undergoes catalytic hydrogenation (Pd/Al₂O₃) in a tubular reactor at 50 bar H₂ and 80°C, achieving 98% conversion with residence times under 10 minutes – a significant improvement over batch reactors (6-12 hours) [2]; 2) Enzyme immobilization: Candida antarctica lipase B immobilized on silica mediates reductive amination in microchannel reactors, enabling solvent-free operation and 20 recycles without activity loss [6]; 3) In-line purification: Integrated liquid-liquid separators and scavenger columns (e.g., sulfonic acid resins) remove residual amines and metal catalysts, ensuring ≥99.5% purity. A patented Chinese process (CN105622444A) demonstrates full integration: Benzylation, reductive amination, and crystallization occur in series, boosting overall yield to 76% while reducing solvent consumption by 40% [2] [6].
Table 4: Continuous Flow Process Parameters
Unit Operation | Reactor Type | Conditions | Residence Time | Conversion (%) |
---|---|---|---|---|
N-Benzylation | CSTR with PTC | 80°C, 2 eq. K₂CO₃, PhCH₂Br | 2 hours | 94 |
Reductive Amination | Packed-bed (Pd/Al₂O₃) | 80°C, 50 bar H₂, EtOH/H₂O | 8 minutes | 98 |
Chiral Resolution | Crystallizer | L-DTTA, i-PrOH, -10°C | 4 hours | N/A |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4